3,5-Difluoro-4-isobutoxybenzaldehyde
Overview
Description
3,5-Difluoro-4-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H12F2O2. It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isobutoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Etherification: The 3,5-difluorobenzaldehyde undergoes etherification with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the isobutoxy group on the benzaldehyde ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-isobutoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,5-Difluoro-4-isobutoxybenzoic acid.
Reduction: 3,5-Difluoro-4-isobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-isobutoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-isobutoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
4-Isobutoxybenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and interaction with biological targets.
3,5-Difluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group, which can influence its physical and chemical properties.
Uniqueness
3,5-Difluoro-4-isobutoxybenzaldehyde is unique due to the combination of fluorine atoms and an isobutoxy group on the benzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,5-difluoro-4-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGDQLLCIMUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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